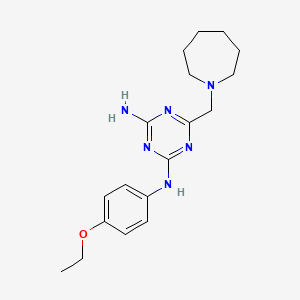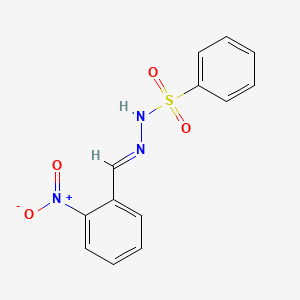![molecular formula C16H13ClN2O2S B5557183 5-{[5-(2-chlorophenyl)-2-furyl]methylene}-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B5557183.png)
5-{[5-(2-chlorophenyl)-2-furyl]methylene}-3-ethyl-2-thioxo-4-imidazolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of derivatives similar to 5-{[5-(2-chlorophenyl)-2-furyl]methylene}-3-ethyl-2-thioxo-4-imidazolidinone involves several steps, including the condensation of various precursors. For example, derivatives have been synthesized through reactions involving ω-(4-formylphenoxy)acetophenone derivatives with 3-phenyl-4-thioxo-2-thiazolidinone, leading to good yields of 5-arylmethylene-3-phenyl-4-thioxo-2-thiazolidinone derivatives (Badawy, Metwally, & Okpy, 2015). These synthetic pathways are crucial for creating derivatives with varying properties and potential applications.
Molecular Structure Analysis
The molecular structure of compounds similar to 5-{[5-(2-chlorophenyl)-2-furyl]methylene}-3-ethyl-2-thioxo-4-imidazolidinone has been determined through techniques such as X-ray diffraction. These analyses reveal that the thiazolidinone compounds, including those containing furan moiety, exhibit a variety of structural conformations, which can significantly influence their chemical behavior and interactions (Ogawa, Kitoh, Ichitani, Kuwae, Hanai, & Kunimoto, 2007). Understanding the molecular structure is essential for predicting and rationalizing the compound's reactivity and stability.
Chemical Reactions and Properties
The chemical reactions and properties of 5-{[5-(2-chlorophenyl)-2-furyl]methylene}-3-ethyl-2-thioxo-4-imidazolidinone derivatives are influenced by their structural components. For instance, the presence of electron-donating groups on the thiazolidinone moiety has been shown to play a dominant role in their anticancer property, affecting their reactivity towards different cell lines (Chandrappa, Kavitha, Shahabuddin, Vinaya, Kumar, Ranganatha, Raghavan, & Rangappa, 2009). Electrophilic substitution reactions, such as nitration, bromination, sulfonation, hydroxymethylation, formylation, and acylation, have been investigated, demonstrating the compound's reactive nature and versatility (Власова, Александров, Ельчанинов, Милов, & Лукьянов, 2014).
Aplicaciones Científicas De Investigación
Anticancer Applications
One of the significant applications of compounds related to 5-{[5-(2-chlorophenyl)-2-furyl]methylene}-3-ethyl-2-thioxo-4-imidazolidinone is in the field of cancer research. Studies have shown that thiazolidinone compounds containing the furan moiety exhibit moderate to strong antiproliferative activity in human leukemia cell lines. The position of electron donating groups on the thiazolidinone moiety significantly influences their anticancer properties. Some synthesized compounds demonstrated potent anticancer activity, suggesting their potential as candidates for anticancer therapy (Chandrappa et al., 2009).
Antioxidant and Antimicrobial Activities
Another area of research is the exploration of antioxidant and antimicrobial activities. Syntheses of derivatives have revealed that certain compounds exhibit better antioxidant properties compared to others. For instance, compounds with the 5-carbonylmethylene substituted 2-thioxo-1,3-thiazolidines showed promising antioxidant properties. Additionally, some compounds with alkyliden-amide groups demonstrated high antimicrobial activities, highlighting their potential in treating microbial infections (Üngören et al., 2015).
Synthesis and Structural Analysis
Research in this domain also includes the synthesis and structural analysis of various derivatives. These studies contribute to understanding the chemical properties and potential applications of these compounds. For example, reactions of related imidazole derivatives with electrophilic reagents have been investigated, providing insights into their chemical behavior and potential uses in various fields (Vlasova et al., 2011).
Electrochemical Applications
There is also research on the electrochemical applications of related compounds. Such studies are essential for understanding how these compounds interact in electrochemical environments, which can be crucial for their application in various industrial processes (Sankaran & Reynolds, 1997).
Safety and Hazards
Propiedades
IUPAC Name |
(5E)-5-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2S/c1-2-19-15(20)13(18-16(19)22)9-10-7-8-14(21-10)11-5-3-4-6-12(11)17/h3-9H,2H2,1H3,(H,18,22)/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTAZMGRCHMWSJO-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC=C(O2)C3=CC=CC=C3Cl)NC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C\C2=CC=C(O2)C3=CC=CC=C3Cl)/NC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-fluoro-N-[(1-{[(3-methyl-1H-1,2,4-triazol-5-yl)thio]acetyl}piperidin-3-yl)methyl]benzamide](/img/structure/B5557101.png)
![N-[(3R*,4R*)-3-hydroxy-1-(pyridin-2-ylacetyl)piperidin-4-yl]isonicotinamide](/img/structure/B5557103.png)




![8-{[1-(2-ethoxyethyl)-3-methyl-1H-pyrazol-5-yl]carbonyl}-2-ethyl-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5557137.png)
![5-ethyl-4-{3-[(2-fluorobenzyl)oxy]azetidin-1-yl}pyrimidin-2-amine](/img/structure/B5557149.png)


![[(3aS*,9bS*)-2-(1,3-benzothiazol-6-ylcarbonyl)-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5557169.png)


![4-ethoxy-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide](/img/structure/B5557188.png)